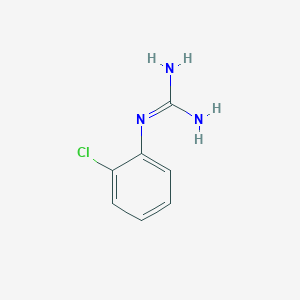

N-(2-Chloro-phenyl)-guanidine

Description

Overview of Guanidine (B92328) Functional Group Significance in Chemical Biology

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in chemical biology. In its protonated form, the guanidinium (B1211019) cation, it exhibits remarkable stability due to resonance delocalization of the positive charge. sci-hub.sebritannica.com This inherent stability and its ability to form strong, multi-point hydrogen bonds and electrostatic interactions with anionic groups like carboxylates and phosphates make it a crucial component in molecular recognition and biological processes. sci-hub.senih.gov The guanidinium group is a key feature of the amino acid arginine, playing a vital role in protein structure and function, including enzyme catalysis and protein-protein interactions. nih.gov Beyond its presence in natural biomolecules, the guanidine moiety is a privileged scaffold in medicinal chemistry, found in numerous synthetic compounds with a wide array of pharmacological activities. researchgate.nettandfonline.comnih.gov Its positive charge at physiological pH can also facilitate the uptake of molecules into bacterial cells. researchgate.net

Historical Context of Guanidine Compound Discovery and Early Research

The history of guanidine chemistry dates back to 1861, when Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine (B1146940) obtained from Peruvian guano. britannica.comwikipedia.org This discovery laid the foundation for over a century and a half of research into this fascinating class of compounds. Early synthetic methods included the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.org Historically, guanidine derivatives have been recognized for their medicinal properties. For instance, compounds from French lilac (Galega officinalis), which contain guanidine structures, were used in medieval Europe to manage symptoms now associated with diabetes. wikipedia.org This historical use paved the way for the development of modern biguanide (B1667054) antidiabetic drugs. wikipedia.org The fundamental structural aspects of guanidine were elucidated over time, with a detailed crystallographic analysis confirming the planar and symmetric nature of the guanidinium cation, a feature that had been predicted much earlier. britannica.comwikipedia.org

Classification and General Structural Features of Phenylguanidine Derivatives

Phenylguanidine derivatives are a subclass of guanidines where at least one of the nitrogen atoms of the guanidine core is attached to a phenyl ring. These compounds can be broadly classified based on the substitution pattern on the phenyl ring and the substitution on the guanidine nitrogen atoms.

Substitution on Guanidine Nitrogens: Phenylguanidines can be N-monosubstituted, N,N'-disubstituted, N,N',N''-trisubstituted, and so on. The arrangement and nature of these substituents further diversify the chemical space and potential applications of these compounds. rsc.org

N-(2-Chloro-phenyl)-guanidine is specifically a monosubstituted phenylguanidine, with a chlorine atom at the ortho-position of the phenyl ring. The presence and position of the halogen atom can introduce specific electronic and steric effects, influencing the molecule's reactivity and interaction with biological targets. solubilityofthings.com

Current Research Landscape of this compound

This compound is primarily recognized in the current research landscape as a valuable chemical intermediate and building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmacological activities. ontosight.aivulcanchem.com Research indicates that guanidine derivatives in general possess a wide range of biological activities, including effects on the cardiovascular and nervous systems, as well as potential antimicrobial properties. ontosight.aiontosight.ai

The specific biological activity of this compound is intrinsically linked to its molecular structure. ontosight.ai For instance, in a study on novel coumarin (B35378) and guanidine derivatives, 1-(2-chloro-phenyl) guanidine was used as a starting material in a condensation reaction to synthesize new compounds that were subsequently evaluated for their antidiabetic activity. psu.edu Another study describes the synthesis and characterization of N-(2-chlorophenyl)-N'-(alkyl/aryl)-N''-benzoyl guanidines, highlighting its utility in creating a library of substituted guanidine compounds.

While detailed, recent, and specific biological studies focusing solely on this compound are not abundant in publicly accessible literature, its frequent appearance as a reactant in the synthesis of bioactive molecules underscores its importance in drug discovery and medicinal chemistry research programs. ontosight.aipsu.edu The compound is commercially available from various suppliers, facilitating its use in synthetic chemistry. aksci.combldpharm.com

Below is a data table summarizing the key identifiers and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-(2-chlorophenyl)guanidine | PubChem nih.gov |

| CAS Number | 24067-35-4 | PubChem nih.gov |

| Molecular Formula | C₇H₈ClN₃ | PubChem nih.gov |

| Molecular Weight | 169.61 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 64.4 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHVFFQXHMOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482582 | |

| Record name | 2-(2-chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24067-35-4 | |

| Record name | 2-(2-chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloro Phenyl Guanidine and Analogues

Established Synthetic Pathways to N-(2-Chloro-phenyl)-guanidine

The creation of this compound relies on established synthetic routes that are adaptable for producing a variety of substituted guanidines. These methods primarily involve the formation of the guanidine (B92328) core through guanylation reactions. hec.gov.pk

Guanylation Methods for Guanidine Synthesis

Guanylation involves the introduction of a guanidinyl group to an amine. Several reagents and pathways have been developed for this purpose, each with its own advantages and substrate scope. sigmaaldrich.com

A prevalent and classical method for synthesizing guanidines is through the reaction of amines with thiourea (B124793) derivatives. acs.orgrsc.org This approach is valued for its convenience and the ready availability of starting materials. acs.org The core of this method involves the activation of the thiourea, often with a desulfurizing agent, to form a reactive intermediate that is subsequently attacked by an amine. nih.gov

A common strategy employs a carbodiimide-mediated activation of the thiourea. For instance, the reaction of a substituted thiourea with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) or mercury(II) chloride (HgCl₂) generates a carbodiimide (B86325) intermediate in situ. mdpi.comnih.gov This intermediate then readily reacts with an amine, such as 2-chloroaniline, to yield the corresponding guanidine. The use of HgCl₂ as a Lewis acid activates the electrophilic carbon of the thiourea, facilitating the nucleophilic attack by the amine. mdpi.com This reaction is typically exothermic and conducted at low temperatures. mdpi.com

Another approach involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide for the activation of thiourea. nih.govwwu.edu This method has been successfully used in the synthesis of various carbodiimides from their thiourea precursors. wwu.edu The resulting carbodiimide can then be treated with an amine to form the desired guanidine.

The reaction conditions and yields can vary depending on the specific thiourea derivative and amine used. Below is a table summarizing representative examples of guanidine synthesis from thioureas.

| Thiourea Precursor | Amine | Activating Agent | Product | Yield | Reference |

| N,N′-Di-Boc-thiourea | 2-Chloroaniline | I₂ / TBHP | N,N′-Bis(tert-butoxycarbonyl)-N′′-(2-chlorophenyl)guanidine | 98% | rsc.org |

| 1-(p-tolyl)-3-(4-vinylphenyl)thiourea | - | 2-chloro-1-methylpyridinium iodide | N-(p-tolyl)-N'-(4-vinylphenyl)carbodiimide | 96.3% | wwu.edu |

TBHP: tert-Butyl hydroperoxide Boc: tert-butoxycarbonyl

The use of isothiourea derivatives as guanylating agents is another well-established and widely used method due to their ease of preparation and commercial availability. rsc.org S-methylisothiouronium salts are common reagents in this category. nih.gov The reaction typically proceeds by the nucleophilic attack of an amine on the isothiourea, leading to the displacement of a leaving group, usually a thiol. mdpi.com

For example, the reaction of S-methylisothiourea sulfate (B86663) with an aniline (B41778) derivative in a suitable solvent like THF can produce the corresponding guanidine. scholaris.ca To enhance the reactivity and yield, protected isothiourea derivatives are often employed. rsc.org 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea is a particularly common reagent that provides good yields of guanidine derivatives in the presence of mercuric chloride. rsc.org

The reaction of dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate with primary amines in refluxing ethanol (B145695) has been shown to produce nonsymmetrical guanidines through the formation of S-methyl-isothiourea intermediates. nih.govmdpi.com

| Isothiourea Derivative | Amine | Conditions | Product | Reference |

| S-Methylisothiourea sulfate | Aniline | THF | Phenylguanidine | scholaris.ca |

| Dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate | Methylamine | Refluxing ethanol | N-methyl-N'-(benzo[d]thiazol-2-yl)guanidine | nih.gov |

The direct reaction of amines with carbodiimides is a highly atom-economical method for synthesizing guanidines, as it often proceeds without the formation of byproducts. dergipark.org.tr This method is considered a straightforward route to a wide array of substituted guanidines. researchgate.net

The guanylation of amines with carbodiimides can be performed with or without a catalyst. While uncatalyzed reactions may require harsh conditions, various catalysts have been developed to promote this transformation under milder conditions. dergipark.org.tr These catalysts include zinc, lanthanide, and iron-based complexes. researchgate.netosti.govacs.org For example, simple lanthanide amides have shown high efficiency in catalyzing the guanylation of both aromatic and secondary amines with carbodiimides. acs.org Ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) ([HMIm][BF₄]), have also been successfully employed as catalysts for this reaction. dergipark.org.tr

The reaction of 4-chloroaniline (B138754) with N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide in the presence of a catalyst demonstrates the feasibility of this method for producing chloro-substituted phenylguanidines. dergipark.org.tracs.org

| Amine | Carbodiimide | Catalyst | Product | Yield | Reference |

| 4-Chloroaniline | N,N'-Dicyclohexylcarbodiimide | [HMIm][BF₄] | N-(4-chlorophenyl)-N',N''-dicyclohexylguanidine | 96% | dergipark.org.tr |

| 4-Chloroaniline | N,N'-Diisopropylcarbodiimide | [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ | N-(4-chlorophenyl)-N',N''-diisopropylguanidine | High | acs.org |

| 2-Nitroaniline | N,N'-Dicyclohexylcarbodiimide | [HMIm][BF₄] | N-(2-nitrophenyl)-N',N''-dicyclohexylguanidine | 84% | dergipark.org.tr |

Guanidinylation Methods

Guanidinylation refers to the modification or functionalization of a pre-existing guanidine moiety. hec.gov.pk This approach is particularly useful for synthesizing highly substituted guanidines. scholaris.ca

The N-alkylation or N-acylation of guanidines can be achieved using alkyl halides. hec.gov.pk This method typically involves the deprotonation of a guanidine with a strong base, such as sodium hydride (NaH), followed by reaction with a suitable electrophile like an alkyl halide. hec.gov.pkscholaris.ca A phase-transfer catalyzed approach under biphasic conditions has also been developed, offering a convenient protocol for the synthesis of highly functionalized guanidines with good to excellent yields. scholaris.ca This method has been successfully applied to a variety of alkyl halides and mesylates. scholaris.ca

Other Methods for Guanidine Synthesis

Beyond the use of alcohols, several other established methods are available for the synthesis of the guanidine moiety, each with its own advantages and substrate scope.

Synthesis from Cyanogen (B1215507) Bromide

The reaction of amines with cyanogen bromide is a classical and straightforward method for the preparation of guanidines. This method can be applied to the synthesis of N-substituted guanidines. For instance, the reaction of an aniline derivative with cyanogen bromide can yield the corresponding N-arylguanidine. This approach has been utilized in the synthesis of various guanidine derivatives, including cyclic and N-acylated guanidines. The synthesis of aryl-substituted benzimidazoles, which are related heterocyclic structures, has also involved the use of cyanogen bromide. nih.gov

Synthesis via 2-Chloro-1,3-dimethylimidazolium Chloride (DMC)

2-Chloro-1,3-dimethylimidazolium chloride (DMC) is a versatile reagent used in organic synthesis, including the preparation of guanidines. It can be used to induce the cyclization of thiourea derivatives to form cyclic guanidines. researchgate.net This method has been particularly useful in the preparation of chiral guanidines.

One-Spot Synthesis of N,N',N''-Substituted Guanidines

Modern synthetic chemistry often favors one-pot reactions for their efficiency and reduced waste. A copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed, involving the reaction of cyanamides, arylboronic acids, and amines. organic-chemistry.org This method provides a rapid and operationally simple route to complex guanidine structures. Another one-pot procedure involves the reaction of 2-chlorobenzaldehyde (B119727) with guanidine to synthesize triazine derivatives. researchgate.net

Synthesis from Azides

An efficient palladium-catalyzed cascade reaction of azides with isonitriles and amines provides a route to N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines. organic-chemistry.org This method offers excellent yields and is a valuable tool for the synthesis of highly functionalized guanidine derivatives.

Targeted Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is of significant interest for structure-activity relationship studies in various applications. Several synthetic strategies have been employed to introduce different substituents onto the phenyl ring or the guanidine nitrogen atoms.

A common approach involves starting with a substituted aniline and reacting it with a guanylating agent. For example, a series of N-(3-chloro-4-substitutedphenyl) guanidines were synthesized by condensing the corresponding anilines with N,N´-bis-(tert-butoxycarbonyl)-S-methyl-isothiourea, followed by deprotection. iajpr.com This methodology can be adapted to synthesize a variety of analogues of this compound by using appropriately substituted 2-chloroanilines.

Another strategy involves the modification of a pre-existing phenylguanidine scaffold. For instance, ferrocenyl phenylguanidines have been synthesized, demonstrating the versatility of the guanidine core for further functionalization. sciencepublishinggroup.com Similarly, arylpyridin-2-yl guanidine derivatives have been prepared, highlighting the potential for creating diverse libraries of compounds for biological screening. nih.gov The synthesis of substituted pyridylguanidines has also been achieved through the reaction of thiourea with primary and secondary amines in the presence of triethylamine (B128534) and mercury(II) chloride. nih.gov

Below is a table summarizing some of the synthesized analogues and the general synthetic approach.

| Analogue/Derivative Class | General Synthetic Approach | Starting Materials | Reference(s) |

| N-(3-chloro-4-substitutedphenyl) guanidines | Condensation with N,N´-bis-(tert-butoxycarbonyl)-S-methyl-isothiourea followed by deprotection | Substituted 3-chloroanilines | iajpr.com |

| Ferrocenyl phenylguanidines | Multistep protocol involving ferrocene-containing starting materials | Ferrocenylaniline, N,N'-disubstituted thioureas | sciencepublishinggroup.com |

| Arylpyridin-2-yl guanidines | Suzuki-Miyaura reaction on a diprotected-6-chloropyridine guanidine precursor | 6-chloropyridin-2-amine, boronic acids | nih.gov |

| Substituted pyridylguanidines | Reaction of thiourea with amines in the presence of a Lewis acid | Pyridylthiourea, various amines | nih.gov |

| N-substituted guanidines | Benzylation of substituted thiocarbamides followed by reaction with chloroacetyl chloride and then an amine | Substituted thiocarbamides, benzyl (B1604629) chloride, chloroacetyl chloride, amines | asianpubs.org |

Introduction of Aromatic Ring Substituents

The introduction of various substituents onto the aromatic ring of phenylguanidines is a key strategy for modifying the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can significantly influence the compound's interaction with biological targets. The synthesis of N-arylguanidines can accommodate a wide range of substituents on the aromatic ring.

One common approach involves the guanylation of substituted anilines. For instance, a one-pot, three-step synthesis can produce diverse N,N′-disubstituted guanidines from isocyanides and anilines bearing both electron-donating and electron-withdrawing groups. rsc.org The reaction proceeds smoothly in the presence of triethylamine, yielding the desired guanidine derivatives. rsc.org The nature of the substituent on the aniline can affect the reaction yield; anilines with electron-donating groups often provide better yields compared to those with electron-withdrawing groups, likely due to their higher nucleophilicity. rsc.org

Another versatile method is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines, which utilizes arylboronic acids, cyanamides, and amines. organic-chemistry.orgorganic-chemistry.org This method allows for the introduction of a variety of substituted aryl groups. Similarly, palladium-catalyzed reactions can be employed to synthesize N-acylguanidines from aryl halides and cyanamide, followed by amination. organic-chemistry.org

The synthesis of aroylguanidines from aroylthioureas has also been explored. Using iron trichloride (B1173362) (FeCl₃) as a desulfurizing agent offers an environmentally benign alternative to toxic mercury salts. d-nb.info This method has been shown to be effective for aroylthioureas with various substituents on the aromatic ring, with the best yields observed for those bearing halide or electron-donating groups. d-nb.info

The following table summarizes various synthetic approaches for introducing substituents onto the aromatic ring of guanidine analogues.

| Method | Starting Materials | Key Reagents/Catalysts | Substituent Types | Reference |

| One-pot, three-step synthesis | Isocyanides, substituted anilines | N-chlorophthalimide, triethylamine | Electron-donating and electron-withdrawing groups | rsc.org |

| Copper-catalyzed three-component synthesis | Arylboronic acids, cyanamides, amines | CuCl₂·2H₂O, bipyridine | Various aryl groups | organic-chemistry.orgorganic-chemistry.org |

| Palladium-catalyzed carbonylative coupling | Aryl iodides/bromides, cyanamide, amines | Pd(0) catalyst | Various aryl groups | organic-chemistry.org |

| Guanylation of aroylthioureas | Substituted aroylthioureas, amines | Iron trichloride (FeCl₃) | Halide and electron-donating groups | d-nb.info |

Strategies for Conformational Restriction

Conformational restriction is a powerful strategy in medicinal chemistry used to enhance the potency and selectivity of a drug candidate by reducing the entropic penalty upon binding to its target. acs.org By locking the molecule into a specific, biologically active conformation, it is possible to improve its affinity and explore novel chemical spaces. acs.org

For guanidine-containing compounds, several strategies have been developed to restrict their conformational flexibility. One approach involves incorporating the guanidine functional group into a cyclic system. For example, palladium-catalyzed alkene carboamination reactions between acyclic N-allyl guanidines and aryl halides can produce substituted 5-membered cyclic guanidines. organic-chemistry.org Similarly, a silver-catalyzed hydroamination of tosyl-protected N-allylguanidines yields substituted cyclic guanidines, including monocyclic and bicyclic products. organic-chemistry.org

Another strategy involves creating rigid scaffolds that hold the key pharmacophoric elements in a desired orientation. This has been demonstrated in the development of selective mTOR inhibitors, where a conformational restriction approach led to the identification of highly potent and selective compounds. acs.org Computational modeling can be used to design and predict the binding modes of these conformationally restricted analogues. acs.org

In the context of peptides containing arginine, which has a guanidino side chain, conformationally restricted arginine analogues have been synthesized. researchgate.net For example, (2S,4S)- and (2S,4R)-4-(2'-guanidinoethyl)proline have been created to fit into specific peptide turn conformations, thereby restricting the orientation of the guanidino group. researchgate.net These strategies, while applied to different molecular classes, provide a conceptual framework for designing conformationally restricted analogues of this compound.

The table below outlines different strategies for achieving conformational restriction in guanidine derivatives.

| Strategy | Methodology | Resulting Structure | Reference |

| Intramolecular Cyclization | Palladium-catalyzed alkene carboamination | 5-membered cyclic guanidines | organic-chemistry.org |

| Intramolecular Cyclization | Silver-catalyzed hydroamination | Substituted monocyclic and bicyclic guanidines | organic-chemistry.org |

| Rigid Scaffold Design | Synthesis of fused ring systems | Conformationally constrained polycyclic compounds | acs.org |

| Fused Amino Acid Analogues | Synthesis of proline-arginine chimeras | Peptides with restricted guanidino side chain conformation | researchgate.net |

Synthesis of Radiolabeled Guanidine Derivatives for Research

Radiolabeled guanidine derivatives are invaluable tools for biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov These tracers allow for the non-invasive study and quantification of biological targets, such as receptors and ion channels in the brain. researchgate.netnih.govnih.gov The synthesis of these compounds involves incorporating a positron-emitting (e.g., Carbon-11 (B1219553), Fluorine-18) or gamma-emitting isotope into the molecular structure. nih.govnih.govsnmjournals.org

A common precursor for synthesizing ¹¹C-labeled guanidines is [¹¹C]cyanamide, which can be generated from [¹¹C]HCN. snmjournals.org An improved synthesis of ¹¹C-labeled asymmetrical guanidines involves reacting [¹¹C]cyanamide with a primary amine. snmjournals.org The reaction conditions, such as solvent and temperature, have been optimized to improve radiochemical yields and reduce the formation of unwanted symmetric guanidine byproducts. snmjournals.org For instance, using isopropanol (B130326) or 3-pentanol (B84944) at room temperature for the generation of the [¹¹C]cyanamide intermediate has shown high efficiency. snmjournals.org

The synthesis of a tritiated ([³H]) analogue, N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)- N'-[³H₃]methylguanidine, was achieved in three steps starting from the production of [³H]iodomethane (CT₃I). osti.gov The tritiated methyl group was introduced by reacting CT₃I with the corresponding des-methyl precursor. osti.gov

Fluorine-18 is another widely used isotope for PET imaging due to its longer half-life compared to Carbon-11. The synthesis of ¹⁸F-labeled guanidine derivatives can be more complex. nih.govsnmjournals.org One approach involves a two-step radiosynthesis to obtain [¹⁸F]FIBG ((4-fluoro-3-iodobenzyl)guanidine) from a (mesityl)(aryl)iodonium salt precursor in the presence of a copper catalyst. nih.govsnmjournals.org

The following table details examples of radiolabeled guanidine derivatives and their synthetic precursors.

| Radiolabeled Compound | Isotope | Precursor(s) | Application | Reference |

| [¹¹C]N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine ([¹¹C]GMOM) | ¹¹C | Des-methyl precursor, [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET imaging of NMDA receptor ion channel | nih.govdntb.gov.ua |

| N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)- N'-[³H₃]methylguanidine | ³H | 3-(thiomethylphenyl)cyanamide, [³H]iodomethane | NMDA receptor studies | osti.gov |

| ¹⁸Fguanidine ([¹⁸F]FIBG) | ¹⁸F | (mesityl)(4-amino-3-iodophenyl)iodonium salt | PET imaging of norepinephrine (B1679862) transporter-expressing tumors | nih.govsnmjournals.org |

| General Asymmetrical Guanidines | ¹¹C | [¹¹C]cyanamide, primary amines | PET imaging | snmjournals.org |

| Various tri-N-substituted diarylguanidines | ¹¹C or ¹⁸F | Des-methyl or bromo precursors | PET imaging of NMDA receptor ion channel | nih.gov |

Pharmacological and Biological Activities of N 2 Chloro Phenyl Guanidine Derivatives

Overview of Broad Biological Spectrum of Guanidine (B92328) Derivatives

Guanidine derivatives represent a critically important class of therapeutic agents with a wide array of pharmacological properties. nih.gov The unique chemical and physicochemical characteristics of the guanidine group contribute to their ability to interact with numerous biological targets, leading to their application in treating a vast spectrum of diseases. nih.govtandfonline.com

The synthesis of diverse guanidine-containing molecules has paved the way for the development of novel drugs with various actions. nih.gov These include agents that act on the central nervous system, anti-inflammatory agents, inhibitors of the Na+/H+ exchanger, and inhibitors of nitric oxide synthase. nih.govtandfonline.com Furthermore, guanidine derivatives have been investigated as antithrombotic, antidiabetic, and chemotherapeutic agents. nih.govtandfonline.com Their utility also extends to serving as guanidinium-based transporters and vectors. nih.govtandfonline.com The guanidine moiety is a common feature in many natural products, pharmaceuticals, and even cosmetic ingredients. nih.gov

The biological activity of these compounds is often attributed to the positively charged nature of the guanidine group at physiological pH. This charge facilitates electrostatic interactions with negatively charged components on cell surfaces, such as those on bacteria, potentially leading to a disruption of membrane integrity and cell function. nih.gov This mechanism is a key factor in the antimicrobial properties observed in many guanidine derivatives.

Anti-inflammatory Activities of N-Substituted Guanidines

A variety of N,N',N''-trisubstituted guanidines have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Studies have shown that certain structural features can lead to significant anti-inflammatory activity. nih.govasianpubs.org For instance, compounds featuring a thiazolylguanidine moiety linked to a 2-methylquinoline (B7769805) ring have demonstrated notable anti-inflammatory effects. nih.gov The level of activity can be further optimized by the nature of the substituents on the guanidine nitrogen atoms. nih.gov

In one study, a series of N-(4-propoxyphenyl)-N'-(4-chlorophenethyl)-N''-substituted guanidines were synthesized and tested for their ability to protect against carrageenan-induced edema in rats. karger.comkarger.com While these compounds exhibited some protective effects, their anti-inflammatory activity was found to be less potent than reference drugs like hydrocortisone (B1673445) and oxyphenbutazone. karger.comkarger.com Interestingly, the antiproteolytic activity of these substituted guanidines did not correlate with their anti-inflammatory properties. karger.comkarger.com

Research into other N-substituted guanidines has also shown promise. For example, some N-aryl and N-heterocyclic substituted guanidines have displayed a range of anti-inflammatory protection. asianpubs.org The presence of specific groups, such as a methoxy (B1213986) group on a phenyl ring, has been observed to enhance this activity. asianpubs.org Furthermore, compounds containing a guanidine group have generally shown higher anti-inflammatory potential compared to their precursors without this moiety, highlighting the importance of this functional group for the observed biological effect. rsc.org

Table 1: Anti-inflammatory Activity of Selected N-Substituted Guanidines

| Compound Class | Model | Observation | Reference(s) |

| N,N',N''-Trisubstituted guanidines with a thiazolylguanidine moiety | Not specified | Exhibited fairly high anti-inflammatory activity. | nih.gov |

| N-(4-propoxyphenyl)-N'-(4-chlorophenethyl)-N''-substituted guanidines | Carrageenan-induced edema in rats | Provided 1–31% protection. | karger.comkarger.com |

| N-Aryl and N-heterocyclic substituted guanidines | Carrageenan-induced edema in rats | Provided 1–79% protection. | asianpubs.org |

| Guanidine-containing compounds (general) | Lipopolysaccharide-stimulated human THP1 cells | Generally exhibited higher anti-inflammatory activity compared to precursors. | rsc.org |

This table is for illustrative purposes and summarizes findings from various studies. For detailed results, please refer to the cited sources.

Antimicrobial Efficacy

The guanidine functional group is a key feature in many compounds exhibiting antimicrobial properties. nih.gov At physiological pH, the guanidine moiety is protonated, carrying a positive charge that can interact with the negatively charged components of microbial cell membranes. nih.gov This interaction can disrupt the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.gov

Several N-substituted guanidine derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov In a study of benzyl (B1604629) and phenyl guanidine derivatives, a number of compounds showed potent inhibitory activity with low minimum inhibitory concentration (MIC) values. mdpi.comnih.gov For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited a MIC of 0.5 µg/mL against S. aureus. mdpi.comnih.gov This compound, along with a para-substituted derivative, also showed promising results against two strains of MRSA. mdpi.comnih.gov

Further research on guanidine-functionalized anthranilamides revealed excellent activity against S. aureus, with MIC values as low as 2.0 µM. rsc.org Specifically, a fluoro-substituted guanidinium (B1211019) compound showed a two-fold increase in potency against S. aureus compared to its chloro- and bromo-substituted counterparts. rsc.org Another study on N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines found that a 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine derivative displayed very strong activity against several Gram-positive strains, including MRSA, with MIC values ≤ 6.2 µg/ml. pjmonline.orgpjmonline.org

The efficacy of N-(2-Chloro-phenyl)-guanidine derivatives extends to Gram-negative pathogens as well. A series of benzyl and phenyl guanidine derivatives were tested against Escherichia coli, with several compounds demonstrating notable activity. mdpi.comnih.gov One particular 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed a potent MIC of 1 µg/mL against E. coli. mdpi.comnih.gov

Guanidinium compounds that mimic the amino acid arginine have also been shown to have good activity against E. coli, with MIC values in the range of 15.6–62.5 µM. rsc.org Interestingly, in a series of guanidine-functionalized anthranilamides, a bromo-substituted compound exhibited a good MIC of 15.6 µM against E. coli. rsc.org

Furthermore, dicationic bisguanidine-arylfuran derivatives have been investigated for their potential against Gram-negative bacteria. nih.govresearchgate.net The lead compound, 2,5-bis(2-chloro-4-guanidinophenyl)furan, was found to be active against Burkholderia pseudomallei, the causative agent of melioidosis. nih.gov This bacterium is a Gram-negative organism and is considered a potential bioterrorism agent. niu.edugoogle.com

The antimicrobial spectrum of guanidine derivatives also includes antifungal activity. ontosight.ai Guanidine compounds have been explored for their potential to combat various fungal pathogens. ontosight.ai For example, a study on 2-chloro-N-phenylacetamide, a related chloro-phenyl derivative, demonstrated inhibitory activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL. scielo.br This compound also showed the ability to inhibit biofilm formation, a key virulence factor for many fungal pathogens. scielo.br

While direct studies on the antifungal properties of this compound are limited in the provided context, the general activity of guanidine-containing compounds and related chloro-phenyl structures suggests potential for antifungal efficacy. ontosight.aiscielo.br The mechanism of action is often linked to the disruption of the fungal cell membrane, similar to their antibacterial effects. nih.gov

Guanidine and its derivatives have been recognized for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). google.com The guanidinium group can be incorporated into molecules to enhance their interaction with viral targets. researchgate.net Some guanidine-containing compounds have been designed as HIV-1 entry inhibitors, targeting the gp120 envelope glycoprotein (B1211001). researchgate.net The rationale is that the guanidine group can mimic the side chain of arginine and form a salt bridge with key residues like Asp368 on gp120, thereby blocking the virus's entry into host cells. researchgate.net

Several NBD (NBD-series) compounds, which are phenyl-1H-pyrrole-carboxamide derivatives, have shown promise as HIV-1 entry inhibitors. nih.gov While not all contain a guanidine moiety, the exploration of such derivatives highlights the interest in this functional group for antiviral drug design. In some instances, replacing an amine group with a guanidine group in these inhibitors has led to compounds with low micromolar inhibitory activity against HIV-1. researchgate.net

Furthermore, certain acylguanidine derivatives have demonstrated broad antiviral activity against viruses from the Lentivirus family, which includes HIV-1 and HIV-2. epo.org Specifically, compounds like (5-((2-chlorophenyl)-2-naphthoyl)guanidine have been identified as having potential antiviral effects. epo.org

Table 2: Antimicrobial and Antiviral Activity of Selected Guanidine Derivatives

| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference(s) |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | S. aureus, MRSA, E. coli | Potent MICs (0.5 µg/mL for S. aureus, 1 µg/mL for E. coli), promising activity against MRSA. | mdpi.comnih.gov |

| Fluoro-substituted guanidinium anthranilamide | S. aureus | Excellent activity with a MIC of 2.0 µM. | rsc.org |

| 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine | Gram-positive bacteria (including MRSA) | Very strong activity with MICs ≤ 6.2 µg/ml. | pjmonline.orgpjmonline.org |

| 2,5-bis(2-chloro-4-guanidinophenyl)furan | Burkholderia pseudomallei | Active against this Gram-negative pathogen. | nih.gov |

| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | Inhibitory activity with MICs of 128-256 µg/mL; inhibited biofilm formation. | scielo.br |

| Guanidine-containing phenyl-pyrrole compounds | HIV-1 | Designed as gp120 entry inhibitors; some showed low micromolar inhibition. | researchgate.net |

| (5-((2-chlorophenyl)-2-naphthoyl)guanidine | Lentiviruses (e.g., HIV) | Identified as having potential antiviral activity. | epo.org |

This table is for illustrative purposes and summarizes findings from various studies. For detailed results, please refer to the cited sources.

Antiparasitic Properties

Guanidine and its derivatives have been investigated for their potential as antiparasitic agents. The core guanidinium group is a feature in various compounds exhibiting activity against parasites. For instance, novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzothiazoles and benzimidazoles containing a guanidine group have been synthesized and studied for their in-vitro antitrypanosomal activities. researchgate.net Among these, 2,2′-bithienyl-substituted benzothiazoles with an unsubstituted amidine (guanidine) group showed potent activity against trypanosomes. researchgate.net Furthermore, structural analogs such as 1-(4-Chlorophenyl)biguanide, a degradation product of the antiseptic chlorhexidine, are related to antimalarial drugs like proguanil, which target the dihydrofolate reductase enzyme in Plasmodium. While direct studies on the antiparasitic properties of this compound itself are not extensively detailed, the established activity of structurally similar guanidine compounds suggests a potential avenue for future research in this area. researchgate.net

Anticancer Potency and Anti-proliferative Activities

The guanidine moiety is a recognized pharmacophore in the design of anticancer agents. Derivatives of this compound have demonstrated notable anti-proliferative effects across various cancer cell lines. Research has shown that N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which are structurally related, exhibit high cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (2.5–5 μM). researchgate.net

In another study, new 6,N2-diaryl-1,3,5-triazine-2,4-diamines were designed and synthesized, including a compound specifically incorporating the 2-chlorophenyl guanidine structure: N2-(2-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine. rsc.org This class of compounds showed selective and significant antiproliferative activity against triple-negative MDA-MB231 breast cancer cells, with the most active analog in the series having a GI50 value of 1 nM. rsc.org

Furthermore, the synthesis of pyrimidine (B1678525) derivatives from the reaction of chalcones with guanidine has yielded compounds with antiproliferative activity. nih.gov Specifically, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine was identified as a highly active compound against Candida albicans and was also, along with other similar pyrimidin-2-amines, tested for its antiproliferative effects against HEPG2, MCF7, and HCT-116 cancer cell lines. nih.gov The design of sulfonyl-N-hydroxyguanidine derivatives has also produced potent cytotoxic agents. acs.org Compounds like N-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonyl]-N''-hydroxyguanidine demonstrated significant growth inhibition of solid tumor cell lines and antitumor activity in a murine melanoma xenograft model. acs.org These findings underscore the potential of the N-aryl guanidine scaffold, including the this compound structure, as a basis for developing novel anticancer therapeutics. researchgate.netrsc.orgacs.org

Table 1: Selected Anti-proliferative Activities of Guanidine Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | MCF-7 (Breast), HCT-116 (Colon) | IC50: 2.5–5 μM | researchgate.net |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines (most active analog) | MDA-MB231 (Breast) | GI50: 1 nM | rsc.org |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | HEPG2, MCF7, HCT-116 | IC50: 0.7 μmol L⁻¹ | nih.gov |

| N-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonyl]-N''-hydroxyguanidine | Various solid tumor lines | Exhibited greatest growth inhibition | acs.org |

Neurological and Central Nervous System (CNS) Activities

Derivatives of this compound have been extensively studied for their significant interactions with the central nervous system, particularly as modulators of glutamate (B1630785) receptors. nih.govresearchgate.netresearchgate.netnih.gov

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, is a key target for this compound derivatives. osti.gov These compounds are recognized as potent blockers of the NMDA receptor ion channel. researchgate.netgoogle.com The development of imaging agents to measure changes in NMDA ion channel activation is considered a powerful tool for understanding drugs that affect glutamate neurotransmission. nih.gov A specific derivative, [11C]GMOM (N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine), has been developed as a positron emission tomography (PET) radiotracer to study the NMDA receptor in vivo. nih.govresearchgate.netnih.gov

Research has firmly established that diarylguanidines, the class of compounds to which this compound belongs, act as non-competitive antagonists of the NMDA receptor. nih.govresearchgate.netosti.gov This means they block the receptor's activity by binding to a site different from the glutamate or glycine (B1666218) agonist binding sites. osti.gov Electrophysiological experiments have confirmed that these diarylguanidines block ion channels activated by NMDA. researchgate.net This mechanism is characteristic of open channel blockers, which are "use-dependent," meaning they bind to a site within the channel primarily when the receptor is activated by its agonists and the channel is open. osti.gov

The site of action for these non-competitive antagonists is within the ion channel pore of the NMDA receptor complex. researchgate.netgoogle.com this compound derivatives have been specifically designed to have a high affinity for this site. google.com The derivative [11C]GMOM is noted for its selectivity for the ion-channel site of NMDA receptors in human imaging studies. nih.govresearchgate.net In vitro binding assays comparing a tritiated version, [3H]GMOM, to the reference ion-channel ligand [3H]MK-801, confirmed its interaction with the NMDA receptor ionophore. nih.govresearchgate.net The binding of [3H]GMOM was inhibited by known open-channel blockers like (+)-MK-801, ketamine, and memantine (B1676192), further confirming its binding within the channel pore. nih.govresearchgate.net Another derivative, N-(2-chloro-5-methylthiophenyl)-N′-(3-methylthio-phenyl)-N′-methyl guanidine (CNS-5161), also binds to the NMDA receptor open channel with high affinity (KD of 6 nM). mdpi.com

Table 2: NMDA Receptor Binding Properties of this compound Derivatives

| Derivative | Target Site | Binding Affinity/Parameter | Key Finding | Reference |

|---|---|---|---|---|

| GMOM | NMDA Receptor Ion Channel | At least 70-fold more selective for NMDA receptors vs. other targets | High selectivity for the ion channel site, suitable for PET imaging. | nih.govresearchgate.net |

| GMOM | NMDA Receptor Ion Channel | IC50 of ~19 nmol L⁻¹ (inhibiting [3H]MK-801 binding) | Acts as a potent open channel blocker. | nih.govresearchgate.net |

| CNS-5161 | NMDA Receptor Open Channel | KD of 6 nM | High-affinity binding to the open state of the receptor channel. | mdpi.com |

The mechanism of action of this compound derivatives as non-competitive NMDA receptor antagonists gives them therapeutic potential in neurodegenerative disorders where excitotoxicity plays a role. osti.gov Excitotoxicity, a process of neuronal damage caused by excessive glutamate release and subsequent overactivation of NMDA receptors, is implicated in the neuronal death seen in conditions like Alzheimer's and Parkinson's disease. osti.govnih.gov

In Alzheimer's disease, blocking excessive NMDA receptor activation is a validated therapeutic strategy, as demonstrated by the approved drug memantine, which is a low-affinity, uncompetitive NMDA receptor channel blocker. rsc.orggoogle.com Guanidine derivatives have been explored for their potential in Alzheimer's, with some studies focusing on the inhibition of other targets like the β-secretase (BACE1) enzyme. nih.gov However, the primary rationale for their use stems from their ability to modulate NMDA receptor function, similar to memantine. google.com

In the context of Parkinson's disease, excitotoxicity also contributes to the degeneration of dopaminergic neurons. nih.gov A derivative, (E)-3-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)pyridine, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease, an effect linked to the activation of the Nrf2 pathway which defends against oxidative stress. nih.gov Given that NMDA receptor antagonists can mitigate excitotoxic damage, compounds like this compound and its analogs represent a class of neuroprotective agents with potential therapeutic value in slowing the progression of such neurodegenerative diseases. researchgate.netosti.gov

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Epithelial Sodium Channel (ENaC) Inhibition

The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium and water balance across various epithelial tissues, including those in the kidneys, colon, and airways. rsc.orggoogle.com Dysregulation of ENaC activity is implicated in several diseases. For instance, enhanced ENaC activity in the respiratory epithelium of patients with cystic fibrosis (CF) leads to airway surface liquid depletion, mucus dehydration, and impaired mucociliary clearance. rsc.orgnih.govphysiology.org This makes ENaC a significant therapeutic target, and its inhibitors are explored for treating conditions like CF and certain forms of hypertension. rsc.orgahajournals.org

Guanidine-containing compounds are a prominent class of ENaC inhibitors. The archetypal ENaC blocker is amiloride (B1667095), a pyrazinoylguanidine derivative. nih.govphysiology.orgnih.gov Amiloride and its analogs, such as benzamil, function by physically blocking the extracellular pore of the channel, thereby inhibiting sodium influx. rsc.orggoogle.comwikipedia.org The development of amiloride derivatives has been a key strategy in creating more potent and durable ENaC blockers for therapeutic use, particularly for inhalation therapies in lung diseases. nih.govresearchgate.net

Research into novel ENaC inhibitors has led to the development of various guanidine derivatives with improved pharmacological profiles. These second-generation inhibitors often feature modifications to the core structure to enhance potency, prolong duration of action at the airway surface, and minimize systemic absorption and side effects like hyperkalemia (elevated potassium levels), which can result from ENaC blockade in the kidneys. nih.govphysiology.orgnih.govresearchgate.net For example, compounds like AZD5634 and NVP-QBE170 are potent ENaC inhibitors designed for inhaled delivery, showing extended lung retention and a reduced risk of systemic side effects compared to amiloride. nih.govphysiology.orgnih.gov

While much of the published research focuses on complex pyrazinoylguanidines, simpler phenylguanidine structures are also of interest. The presence of a chlorophenyl group, as in this compound, influences the molecule's physicochemical properties, such as lipophilicity and electronic character. These properties are critical for its interaction with biological targets like ion channels. The chlorine substituent's electron-withdrawing nature can affect the binding affinity to target proteins. vulcanchem.com Although direct studies extensively detailing this compound as a primary ENaC inhibitor are not prominent in the literature, the fundamental role of the guanidine moiety in ENaC blockade suggests that phenylguanidine derivatives are a relevant area of investigation.

| Compound | Class | Mechanism of Action | Significance |

|---|---|---|---|

| Amiloride | Pyrazinoylguanidine | Extracellular blockade of the ENaC pore | Prototypical ENaC inhibitor, but has a short half-life in the lungs. researchgate.net |

| Benzamil | Amiloride Derivative | Extracellular blockade of the ENaC pore | Approximately 10-fold more potent than amiloride. rsc.org |

| AZD5634 | Small-molecule ENaC inhibitor | High-affinity inhibition of ENaC | Designed for inhalation with high retention in the airway epithelium and minimal renal clearance. nih.govphysiology.org |

| NVP-QBE170 | ENaC Blocker | Potent inhibition of ENaC function | Designed for inhaled delivery with a longer duration of action and reduced potential for hyperkalemia compared to amiloride. nih.gov |

Potential Applications in Other Therapeutic Areas

Beyond ENaC inhibition, derivatives of this compound have been investigated for a range of other biological activities, indicating their potential in diverse therapeutic fields. The guanidine group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong ionic interactions with biological targets such as enzymes, receptors, and nucleic acids. sci-hub.se

Antimicrobial Activity: Guanidine-containing compounds are known for their antimicrobial properties. Research on a series of benzyl and phenyl guanidine derivatives has demonstrated their potential as antibacterial agents. In one study, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative showed particularly high potency against both Staphylococcus aureus and Escherichia coli. mdpi.com This suggests that chloro-substituted phenyl guanidines could serve as lead structures for developing new antibiotics, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Compound Derivative | Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | S. aureus | 0.5 mdpi.com |

| E. coli | 1 mdpi.com | |

| Aminoguanidine hydrazone derivative (10a) | S. aureus | 4 mdpi.com |

| E. coli | 4 mdpi.com |

Anticancer and Anti-inflammatory Potential: Guanidine derivatives have also shown potential in oncology and inflammation. sci-hub.seontosight.aisolubilityofthings.com The compound 2-[(2-chlorophenyl)methyl]guanidine has been noted for potential anti-inflammatory and anticancer activities in research studies. solubilityofthings.com Furthermore, synthetic approaches targeting functionalized guanidine derivatives containing a chloro-substituted benzene (B151609) ring have been developed to screen for anticancer activity. nih.gov The mechanisms for these effects are varied but can include the inhibition of enzymes or interference with cellular signaling pathways. vulcanchem.comontosight.ai

Neurological Applications: The nervous system is another area where guanidine derivatives have shown activity. Guanidine-containing compounds can interact with various receptors in the central nervous system. ontosight.ai Specifically, halogenated diarylguanidine derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors, which are implicated in the pathophysiology of ischemic stroke. nih.gov Studies on N,N'-disubstituted guanidines showed that chloro and bromo substitutions on the phenyl rings increased the potency for reducing ischemia- and acidosis-evoked cytosolic calcium overload in neurons, a key process in stroke-induced neurodegeneration. nih.gov This highlights the potential for chloro-phenyl guanidine structures in the development of neuroprotective agents.

| Compound | Assay | Potency (IC50) | Comparison |

|---|---|---|---|

| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Ischemia-evoked Ca2+ overload | 2.2 µM nih.gov | Chloro and bromo substitutions increased potency compared to the parent compound (o-DTG, IC50 = 74.7 µM). nih.gov |

| Chloro-substituted guanidine analogs | Acidosis-evoked Ca2+ overload | Showed increased potency. nih.gov |

Other Potential Uses: The versatility of the guanidine scaffold has led to its exploration in other contexts. For example, guanidine-containing phenyl-pyrrole compounds have been designed as probes for developing HIV entry inhibitors that target the gp120 viral envelope protein. researchgate.net The guanidine group's ability to form strong interactions makes it a valuable component in designing molecules that can disrupt protein-protein interactions critical for viral entry. researchgate.net

Mechanisms of Action of N 2 Chloro Phenyl Guanidine and Its Analogues

Elucidation of Molecular Binding and Target Interactions

The interaction of N-(2-Chloro-phenyl)-guanidine with biological targets is a complex process governed by the interplay of its structural features. ontosight.ai Research into this compound and its analogues aims to unravel these interactions to understand their pharmacological effects. ontosight.ai The guanidine (B92328) group, a central component of this molecule, is known for its ability to engage with various biological molecules, including enzymes and receptors. ontosight.ai

Guanidine derivatives are known to interact with a variety of receptor systems, and this compound is no exception. ontosight.ai Its biological activities are often attributed to its ability to bind to specific receptors, thereby modulating their function. ontosight.ai For instance, certain diarylguanidine analogues have been identified as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the ion channel. researchgate.net Specifically, compounds like N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine ([¹¹C]GMOM) have shown selectivity for the ion-channel site of NMDA receptors. researchgate.netgoogle.com The binding of these compounds can be influenced by the activation state of the receptor, suggesting a complex interaction mechanism. researchgate.net

The broader class of guanidine-containing compounds has been studied for their effects on various biological targets, including the cardiovascular and nervous systems, and their potential as ligands for specific receptors. ontosight.ai The presence of the 2-chlorophenyl group in this compound influences its electronic properties and, consequently, its binding affinity and selectivity for different receptors. solubilityofthings.com

Table 1: Interaction of Guanidine Derivatives with Receptor Systems

| Compound/Class | Receptor/Target | Type of Interaction | Reference |

| Diarylguanidine analogues | NMDA Receptor Ion Channel | Non-competitive antagonist | researchgate.net |

| N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine ([¹¹C]GMOM) | NMDA Receptor Ion Channel | Selective binding | researchgate.netgoogle.com |

| Guanidine-containing compounds | Various (Cardiovascular, Nervous System) | Ligand binding | ontosight.ai |

The guanidine group is a versatile functional group that plays a crucial role in the biological activity of many compounds. researchgate.netresearchgate.net Its unique electronic and structural properties allow it to participate in a variety of chemical interactions. ineosopen.orgd-nb.info

The guanidine molecule can be viewed as having both aminal and imine functionalities. researchgate.netineosopen.org This dual nature imparts both nucleophilic and electrophilic characteristics. researchgate.netineosopen.org The aminal-like nitrogen atoms can act as N-nucleophiles, participating in reactions such as Michael additions, alkylations, and acylations. ineosopen.org Conversely, the imine function contributes to electrophilic properties, which are significant in catalytic systems and reactions with strong nucleophiles. ineosopen.orgresearchgate.net

The guanidine moiety is an excellent participant in hydrogen bonding. ineosopen.orgnih.gov Due to the presence of lone pairs on its nitrogen atoms, it can readily act as a hydrogen bond acceptor. ineosopen.orgnih.gov Upon protonation to form the guanidinium (B1211019) cation, it becomes a potent hydrogen bond donor, capable of forming strong, often charge-assisted, hydrogen bonds with various substrates. nih.govnih.govresearchgate.net This ability to form multiple hydrogen bonds is critical for its interaction with biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov The planar, Y-shaped geometry of the guanidinium ion allows for the formation of two strong, parallel hydrogen bonds with complementary biological counterparts. nih.gov

Guanidines are recognized as strong organic bases, often categorized as superbases. ineosopen.orgmdpi.com This strong Lewis basicity stems from the ability of the nitrogen atoms to donate their lone pair of electrons. vaia.com This property is fundamental to their role in Brønsted base catalysis, where they can abstract a proton from a substrate. mdpi.com The resulting conjugate acid, the guanidinium cation, can then act as a Lewis acid. academie-sciences.fr The central carbon atom of the guanidinium ion is highly electron-deficient, allowing it to interact favorably with Lewis bases. mdpi.comacademie-sciences.fr

Table 2: Multifunctional Properties of the Guanidine Moiety

| Property | Description | Reference |

| Nucleophilicity | The aminal-like nitrogen atoms can act as N-nucleophiles. | ineosopen.org |

| Electrophilicity | The imine function contributes to electrophilic character. | ineosopen.orgresearchgate.net |

| Hydrogen Bond Acceptor | The nitrogen lone pairs can accept hydrogen bonds. | ineosopen.orgnih.gov |

| Hydrogen Bond Donor | The protonated guanidinium cation is a strong hydrogen bond donor. | nih.govnih.gov |

| Lewis Basicity | Guanidines are strong organic bases due to electron-donating nitrogen atoms. | ineosopen.orgmdpi.comvaia.com |

| Lewis Acidity | The central carbon of the guanidinium cation can act as a Lewis acid. | academie-sciences.fr |

At physiological pH, guanidine and its derivatives, including this compound, exist predominantly in their protonated form, the guanidinium cation. nih.govwikipedia.orgnih.gov This is due to the high basicity of the guanidine group, with a pKa of the conjugate acid around 13.6. researchgate.netwikipedia.orgatamanchemicals.com

The formation of the guanidinium cation is a critical determinant of the biological activity of these compounds. The positive charge of the guanidinium ion is delocalized across the three nitrogen atoms through resonance, resulting in a highly stable, planar, and symmetric cation. researchgate.netwikipedia.orgatamanchemicals.com This charge delocalization is a key factor contributing to the strong basicity of guanidine. researchgate.netaskfilo.com

The stability and charge distribution of the guanidinium cation facilitate its interaction with negatively charged species such as carboxylate and phosphate (B84403) groups, which are abundant in biological systems. researchgate.netnih.gov These interactions, which involve both electrostatic attraction and hydrogen bonding, are fundamental to the molecular recognition processes that underpin the biological effects of guanidine-containing molecules. researchgate.netnih.gov The delocalized nature of the positive charge in the guanidinium ion allows for favorable interactions with "softer" ions like phosphates, a distinct advantage over the localized charge of ammonium (B1175870) cations. nih.gov

Non-Covalent Interactions with Protein Targets

The guanidinium group, a key feature of this compound and its analogues, plays a crucial role in their interaction with protein targets. d-nb.info At physiological pH, this group is protonated, forming a positively charged guanidinium cation. d-nb.info This charge allows for potent non-covalent interactions, including hydrogen bonding and electrostatic interactions with negatively charged amino acid residues on protein surfaces. d-nb.inforesearchgate.net

These non-covalent forces are fundamental to the biological activity of many compounds. basicmedicalkey.com The ability of the guanidinium group to act as a hydrogen bond donor is a significant factor in its binding to biological targets. d-nb.info This is complemented by hydrophobic interactions that can be formed by other parts of the molecule, such as the phenyl ring in this compound. nih.govfrontiersin.org The combination of these interactions contributes to the stable and specific binding of these compounds to their target proteins. basicmedicalkey.com

Specific Biological Target Engagement

Targeting of Essential Signal Peptidase IB (SpsB) in Antibacterial Action

Research has identified the essential signal peptidase IB (SpsB) as a key target for the antibacterial activity of guanidinium-containing compounds. d-nb.info One such compound, referred to as L15 in a study, demonstrated a concentration-dependent increase in SpsB activity. d-nb.info This suggests that the compound does not inhibit the enzyme but rather modulates its function, leading to downstream effects that are detrimental to the bacterium. d-nb.info

The interaction with SpsB is believed to disrupt the normal process of protein secretion, which is vital for bacterial survival. d-nb.info This disruption can lead to an accumulation of cytoplasmic proteins and trigger cell wall stress and remodeling, ultimately contributing to cell death. d-nb.info The guanidinium group is considered essential for this antibacterial activity. d-nb.info

Interaction with HIV-1 gp120 Phe43 Cavity

Analogues of this compound have been investigated as inhibitors of HIV-1 entry. These compounds target the Phe43 cavity of the viral envelope glycoprotein (B1211001) gp120. nih.govplos.org The binding of these small molecules to this cavity prevents the interaction between gp120 and the host cell's CD4 receptor, a critical step for viral entry. nih.govnih.gov

Crystal structures of these inhibitors complexed with gp120 reveal detailed non-covalent interactions. For instance, the phenyl ring of the inhibitor can form hydrophobic contacts with residues such as Thr257, Glu370, and Trp427 within the Phe43 cavity. nih.gov Furthermore, the guanidine or amine groups can form crucial hydrogen bonds with residues like Asp368. nih.gov The substitution pattern on the phenyl ring significantly influences the binding affinity and antiviral activity. plos.orgacs.org For example, a chloro- and fluoro-substituted phenyl ring has been shown to fill a space near Ser256 and Thr257 in the cavity. plos.org

| Compound Region | Interacting gp120 Residues | Type of Interaction | Reference |

|---|---|---|---|

| Phenyl Ring | Thr257, Glu370, Trp427 | Hydrophobic | nih.gov |

| Amine/Guanidine Group | Asp368 | Hydrogen Bond | nih.gov |

| Pyrrole Ring | Asn425 | Hydrogen Bond | nih.gov |

Cellular and Subcellular Mechanisms

Effects on Membrane Depolarization

Guanidinium-containing compounds, including those similar to this compound, have been shown to affect the membrane potential of bacterial cells. d-nb.inforesearchgate.net The positively charged guanidinium group can interact with the negatively charged components of the bacterial membrane, leading to depolarization. acs.org

Studies on various guanidinium derivatives have demonstrated their ability to cause membrane depolarization, which can disrupt cellular processes and contribute to the antibacterial effect. d-nb.inforesearchgate.net For instance, a study on amphiphilic anthranilamide compounds containing a guanidino group suggested that depolarization and disruption of the bacterial cell membrane is a possible mechanism for their antibacterial activity. researchgate.net However, the extent of depolarization can vary depending on the specific chemical structure of the compound. d-nb.info

Interference with Bacterial Cell Membranes

In addition to depolarization, this compound and its analogues can interfere with the physical integrity of bacterial cell membranes. d-nb.inforesearchgate.net The amphiphilic nature of some of these molecules, possessing both hydrophobic and charged regions, facilitates their insertion into and disruption of the lipid bilayer. researchgate.netacs.org

This interference can lead to increased membrane permeability and the leakage of cellular contents, ultimately causing cell death. researchgate.net The interaction is often driven by ionic interactions between the cationic guanidinium group and the negatively charged lipids in the bacterial membrane. d-nb.info This mechanism of action, targeting the cell membrane, is a feature of several classes of antimicrobial agents. nih.gov

| Cellular Effect | Underlying Mechanism | Consequence for Bacteria | Reference |

|---|---|---|---|

| Membrane Depolarization | Interaction of the cationic guanidinium group with the negatively charged membrane. | Disruption of cellular processes, contribution to antibacterial effect. | d-nb.inforesearchgate.net |

| Membrane Disruption | Insertion of amphiphilic molecules into the lipid bilayer, leading to increased permeability. | Leakage of cellular contents, cell death. | researchgate.netacs.org |

Reactive Oxygen Species (ROS) Formation

Guanidino compounds have been demonstrated to be capable of generating reactive oxygen species (ROS). nih.gov Studies have shown that endogenous guanidino compounds such as methylguanidine, guanidinoacetic acid, and guanidinosuccinic acid can generate hydroxyl radicals in aqueous solutions. nih.gov This production of ROS is significant as high levels of these compounds are associated with conditions like epilepsy and renal failure, suggesting that an accumulation near or within cells like neurons could lead to free radical damage. nih.gov

While direct studies on this compound are limited, the general ability of guanidine derivatives to produce ROS provides a potential mechanism for its biological activity. nih.govnih.gov The generation of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress, which in turn can damage essential cellular components like lipids, proteins, and DNA. wikipedia.orgphysiology.org This state of oxidative stress is implicated in the pathogenesis of numerous human diseases. physiology.org Some guanidine-modified complexes have been specifically designed to induce apoptosis through the activation of ROS-mediated mitochondrial signaling pathways. nih.gov Furthermore, boronate-caged guanidine-lipids have been developed to activate liposomes for cellular delivery in the presence of ROS, highlighting the reactivity of the guanidine moiety in a ROS-rich environment. nih.gov

Mitochondrial-Mediated Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many therapeutic agents. The mitochondrial-mediated pathway, also known as the intrinsic pathway, plays a central role in this process. nih.gov Several studies have indicated that guanidine derivatives can trigger this apoptotic cascade.

For instance, certain synthetic guanidines containing a chalcone (B49325) skeleton have been shown to be potent inducers of apoptosis in human leukemia cells. csic.esulpgc.es Their mechanism involves the release of cytochrome c from the mitochondria, which is a key event in the intrinsic apoptotic pathway. csic.es This release is followed by the activation of initiator caspase-9 and executioner caspase-3. csic.esulpgc.es The mitochondrion is a critical regulator of this pathway, and its permeabilization leads to the release of pro-apoptotic factors. rsc.org

Furthermore, some guanidine-containing marine alkaloids and guanidine-modified iridium(III) complexes have been found to target mitochondria and promote apoptosis by upregulating ROS and causing the release of cytotoxic mitochondrial proteins. nih.govfrontiersin.org Polyhexamethylene guanidine phosphate (PHMG-p), a cationic disinfectant, has been shown to induce apoptosis in lung epithelial cells through endoplasmic reticulum stress, which then activates the mitochondria-associated apoptotic pathway. mdpi.com Preliminary research also suggests that certain guanidine derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells. smolecule.com

Rac1 Inhibition

The Rho GTPase Rac1 is a key regulator of various cellular processes, including cytoskeleton organization, cell proliferation, and survival. google.comchemrxiv.org Aberrant Rac1 activity is frequently observed in human cancers and is associated with metastasis and drug resistance. nih.gov Consequently, the inhibition of Rac1 has emerged as a promising therapeutic strategy.

Phenyl-guanidine derivatives have been identified as potent and selective inhibitors of the Rho-related Rac1 GTPase cell protein. google.commdpi.com These compounds act by blocking the interaction of Rac1 with its guanosine (B1672433) exchange factors (GEFs), which are responsible for its activation. google.com A new family of N,N'-disubstituted guanidines has been studied for their structure-activity relationships as Rac1 inhibitors. nih.govscispace.com One such analogue, 1D-142, demonstrated superior antiproliferative activity in human cancer cell lines and higher potency as a Rac1-GEF interaction inhibitor compared to its parent compounds. chemrxiv.orgnih.gov This compound was also shown to reduce Rac1-mediated signaling pathways involved in cell proliferation and migration in non-small cell lung cancer (NSCLC). chemrxiv.orgnih.gov

The development of these guanidine-based Rac1 inhibitors represents a significant advancement in the search for new preclinical candidates for cancer therapy. nih.govmdpi.com

Complex Interaction with NMDA Receptor Ionophore

Analogues of this compound, such as N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM), exhibit a complex mechanism of interaction with the N-methyl-D-aspartate (NMDA) receptor ionophore. This interaction is characterized by several distinct features observed in radioligand binding assays.

Non-Linear Scatchard Plots and Biphasic Inhibition

Binding studies of the tritiated analogue, [³H]GMOM, have revealed non-linear Scatchard plots. Specifically, Scatchard transformation of homologous inhibition data resulted in concave upward curves for both [³H]GMOM and the reference ligand [³H]MK-801. This type of curve is indicative of a complex binding mechanism, such as the presence of multiple binding sites with different affinities or cooperative binding.

Furthermore, the inhibition of [³H]GMOM binding by known NMDA receptor open channel blockers, such as (+)-MK-801, (R,S)-ketamine, and memantine (B1676192), is biphasic. This means that the inhibition occurs with dual affinity, further supporting the notion of a complex interaction with the NMDA receptor ionophore. This biphasic inhibition was observed both in the presence and absence of NMDA receptor agonists. In contrast, GMOM inhibited the binding of [³H]MK-801 in a monophasic manner.

Bi-Exponential Association Kinetics

The association kinetics of [³H]GMOM binding to the NMDA receptor also point to a complex interaction. In the presence of the agonists L-glutamate and glycine (B1666218), the association of the radioligand follows a bi-exponential pattern. This suggests that the binding process involves at least two distinct steps or states, which could be related to different conformational states of the receptor or the ligand accessing the binding site within the ion channel. This bi-exponential association was also observed for the reference ligand [³H]MK-801.

The combination of non-linear Scatchard plots, biphasic inhibition by open channel blockers, and bi-exponential association kinetics strongly indicates a multifaceted and intricate mechanism of interaction for GMOM and, by extension, its analogues with the NMDA receptor ionophore.

Interactive Data Tables

Table 1: Inhibition of [³H]GMOM Binding by NMDA Receptor Antagonists

| Inhibitor | Agonist Condition | Inhibition Profile |

| (+)-MK-801 | With and Without | Biphasic (Dual Affinity) |

| (R,S)-Ketamine | With and Without | Biphasic (Dual Affinity) |

| Memantine | With and Without | Biphasic (Dual Affinity) |

Table 2: Association Kinetics of Radioligand Binding to NMDA Receptor

| Radioligand | Agonist Condition | Kinetic Model |

| [³H]GMOM | L-glutamate/glycine | Bi-exponential |

| [³H]MK-801 | L-glutamate/glycine | Bi-exponential |

Structure Activity Relationship Sar Studies of N 2 Chloro Phenyl Guanidine Derivatives

Impact of Aromatic Ring Substituents on Biological Activity

Substituents on the phenyl ring of N-(2-Chloro-phenyl)-guanidine derivatives play a pivotal role in determining their biological activity. The nature, position, and electronic properties of these substituents can significantly alter the molecule's interaction with biological targets.

The presence of a chlorine atom on the aromatic ring introduces unique electronic properties that affect the compound's reactivity and biological activity. solubilityofthings.com As an electron-withdrawing group, chlorine influences the electron distribution within the aromatic ring, which can lead to local electronic attraction or repulsion, thereby affecting how the molecule interacts with target sites. vulcanchem.comnih.gov This modification of the electronic landscape is a key factor in the structure-activity relationships of these derivatives. solubilityofthings.com

In a study of galactokinase inhibitors, substituting the phenyl ring with a chlorine atom at the 2-position was found to be favorable for activity, whereas substitutions at the 3- and 4-positions resulted in a complete loss of activity. nih.gov This highlights the critical influence of the chlorine atom's position on biological function.

The phenyl ring itself is a crucial scaffold for biological activity. In studies of MSK1 inhibitors, the direct linkage of a phenyl ring to the pyridine (B92270) nucleus was found to be critical; replacing it with an alkyl spacer led to inactive compounds. mdpi.com The aromatic nature of the phenyl ring allows for various types of interactions, including hydrophobic and π-π stacking interactions with biological targets. mdpi.com

Systematic decoration of the phenyl ring has demonstrated its importance. For instance, adding halogen substituents like fluorine or chlorine can improve potency compared to an unsubstituted phenyl group. nih.gov Similarly, introducing hydroxyl, ester, or carboxylate groups at specific positions can lead to significant improvements in inhibitory activity, underscoring the phenyl ring's role as a platform for molecular optimization. nih.gov

Role of the Guanidinium (B1211019) Group in Pharmacological Efficacy

The guanidinium group is a fundamental component for the pharmacological efficacy of these derivatives. ontosight.ainih.gov As one of the most basic functional groups in organic chemistry, it is typically protonated at physiological pH, forming a guanidinium cation. sci-hub.sersc.org This positive charge and the group's ability to form multiple hydrogen bonds are crucial for its interaction with biological targets such as enzymes and receptors. sci-hub.senih.govresearchgate.net